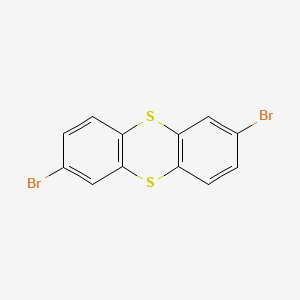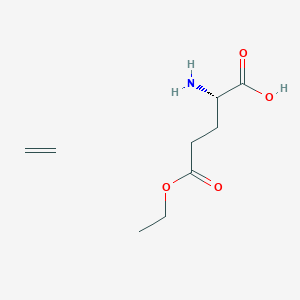
Ethyl gama-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl gama-L-glutamate is a chemical compound derived from L-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is an ester formed by the reaction of L-glutamic acid with ethanol. It is known for its applications in various fields, including pharmaceuticals, biochemistry, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl gama-L-glutamate can be synthesized through esterification, where L-glutamic acid reacts with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
L-glutamic acid+ethanol→Ethyl gama-L-glutamate+water
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to recycle the ethanol and remove the water formed during the reaction. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl gama-L-glutamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to L-glutamic acid and ethanol.
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-glutamic acid and ethanol.
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives of this compound.
Applications De Recherche Scientifique
Ethyl gama-L-glutamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl gama-L-glutamate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The molecular targets include glutamate receptors and enzymes such as glutamate dehydrogenase.
Comparaison Avec Des Composés Similaires
Ethyl gama-L-glutamate can be compared with other similar compounds such as:
Mthis compound: Similar ester but with a methyl group instead of an ethyl group.
Ethyl alpha-L-glutamate: An ester of L-glutamic acid but with the esterification occurring at the alpha position.
Gamma-glutamyl compounds: Compounds with a gamma-glutamyl linkage, which have different biological activities and applications.
This compound is unique due to its specific esterification at the gamma position, which influences its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;ethene |
InChI |
InChI=1S/C7H13NO4.C2H4/c1-2-12-6(9)4-3-5(8)7(10)11;1-2/h5H,2-4,8H2,1H3,(H,10,11);1-2H2/t5-;/m0./s1 |
Clé InChI |
YYBSTLKGDVLTKZ-JEDNCBNOSA-N |
SMILES isomérique |
CCOC(=O)CC[C@@H](C(=O)O)N.C=C |
SMILES canonique |
CCOC(=O)CCC(C(=O)O)N.C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12823895.png)

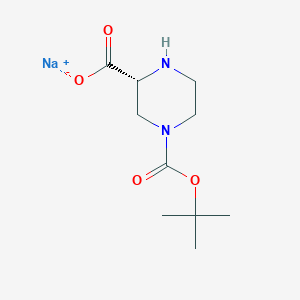

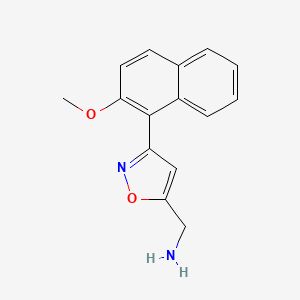
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12823935.png)

![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)
![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)
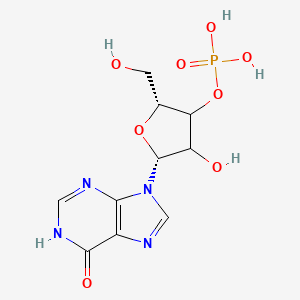
![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)

![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)
